Product packaging for 1-(2,4-Dimethoxyphenyl)-1H-imidazole(Cat. No.:)

1-(2,4-Dimethoxyphenyl)-1H-imidazole

Cat. No.: B12995449
M. Wt: 204.22 g/mol
InChI Key: ZHNBNOFUTOUNDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethoxyphenyl)-1H-imidazole is a chemical compound of significant interest in medicinal chemistry research, particularly for its potential as a multitargeting agent. Its core structure features an imidazole ring, a well-characterized pharmacophore known for its ability to coordinate with heme iron in enzyme active sites. This mechanism is central to the activity of many established aromatase inhibitors (AIs), such as letrozole, which are used in breast cancer treatment . By reversibly inhibiting the aromatase enzyme (CYP19), which is crucial for estrogen synthesis, this compound serves as a valuable tool for investigating hormone-dependent breast cancer pathways . Beyond oncology, the imidazole scaffold is a hallmark of numerous antifungal agents, functioning by inhibiting enzymes like 14α-demethylase to disrupt fungal membrane integrity . This dual potential makes this compound a promising candidate for developing novel anti-infectives, especially against Candida species, and for exploring polypharmacological approaches to complex diseases . Researchers can utilize this compound to probe new therapeutic strategies, study enzyme inhibition mechanisms, and develop hybrid molecules targeting multiple pathological pathways. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B12995449 1-(2,4-Dimethoxyphenyl)-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)imidazole

InChI

InChI=1S/C11H12N2O2/c1-14-9-3-4-10(11(7-9)15-2)13-6-5-12-8-13/h3-8H,1-2H3

InChI Key

ZHNBNOFUTOUNDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C=CN=C2)OC

Origin of Product

United States

Advanced Analytical Characterization Techniques for Structural Elucidation of Dimethoxyphenyl Substituted Imidazoles

Spectroscopic Analysis in Structural Confirmation

Spectroscopy is a cornerstone of molecular characterization, offering detailed information about the functional groups and electronic environment within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups within 1-(2,4-Dimethoxyphenyl)-1H-imidazole. While a specific spectrum for this exact compound is not detailed in the surveyed literature, data from analogous structures, such as 1-(4-methoxyphenyl)-1H-imidazole and other substituted imidazoles, allow for a reliable prediction of its key absorption bands. iucr.orgresearchgate.netnih.gov

The spectrum is expected to be characterized by several key regions:

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on both the dimethoxyphenyl and imidazole (B134444) rings typically appear above 3000 cm⁻¹, often in the 3100-3140 cm⁻¹ range. nih.gov

Aliphatic C-H Stretching: The methyl protons of the two methoxy (B1213986) groups will exhibit asymmetric and symmetric stretching vibrations, generally found in the 2830-2970 cm⁻¹ region. nih.govnih.gov

C=C and C=N Stretching: The aromatic ring and imidazole ring C=C and C=N double bond vibrations are expected in the 1500-1620 cm⁻¹ range. A strong band around 1515-1520 cm⁻¹ is characteristic of N-aryl imidazole derivatives. nih.gov

C-O Stretching: The aryl-alkyl ether linkage of the methoxy groups produces strong, characteristic C-O stretching bands. These typically manifest as two distinct absorptions: an asymmetric stretch around 1230-1250 cm⁻¹ and a symmetric stretch around 1020-1040 cm⁻¹. nih.gov

Table 1: Predicted FTIR Spectral Data for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3140Medium-Weak
Aliphatic C-H Stretch (Methoxy)2830 - 2970Medium-Weak
Aromatic/Imidazole C=C & C=N Stretch1500 - 1620Strong-Medium
Asymmetric C-O-C Stretch (Aryl Ether)~1250Strong
Symmetric C-O-C Stretch (Aryl Ether)~1030Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule. For this compound, the expected chemical shifts can be inferred from data on closely related compounds like 1-(4-methoxyphenyl)-1H-imidazole and 2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole. nih.govrsc.org

¹H-NMR:

Imidazole Protons: The three protons on the imidazole ring will appear as distinct signals. The proton at the C2 position is typically the most deshielded, appearing as a singlet around 7.8-8.0 ppm. The protons at the C4 and C5 positions will appear as multiplets or singlets around 7.2-7.4 ppm. nih.govresearchgate.net

Aromatic Protons: The three protons on the 2,4-dimethoxyphenyl ring will show characteristic splitting patterns based on their positions. The proton at C6 (ortho to the imidazole) will likely be a doublet, while the C3 and C5 protons will also show distinct signals in the aromatic region (approx. 6.5-7.5 ppm). rsc.org

Methoxy Protons: The two methoxy groups (-OCH₃) will each produce a sharp singlet in the upfield region, typically around 3.8-3.9 ppm. nih.govrsc.org

¹³C-NMR:

Imidazole Carbons: The carbons of the imidazole ring are expected between 118-136 ppm. researchgate.netrsc.org

Aromatic Carbons: The carbons of the dimethoxyphenyl ring will appear in the 98-162 ppm range. The carbons bearing the methoxy groups (C2 and C4) will be the most downfield shifted due to the electronegativity of the oxygen atoms. rsc.org

Methoxy Carbons: The methyl carbons of the methoxy groups will have a characteristic signal around 55-56 ppm. nih.govrsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
Atom TypePredicted ¹H-NMR (ppm)Predicted ¹³C-NMR (ppm)
Imidazole C2-H~7.9~136
Imidazole C4/C5-H~7.2-7.4~118-130
Phenyl C-H~6.5-7.5~98-125
Phenyl C-N-~130-140
Phenyl C-O-~158-162
Methoxy (-OCH₃)~3.8-3.9 (two singlets)~55-56

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive structural elucidation, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

Determination of Crystal System and Space Group

While a specific crystal structure for this compound was not found in the surveyed literature, analysis of analogous N-aryl imidazoles provides insight into its likely crystallographic properties. For instance, 1-(2,6-diisopropylphenyl)-1H-imidazole crystallizes in the monoclinic system with a P2₁/c space group. nsf.gov Similarly, 1-(4-methoxyphenyl)-1H-imidazole also exhibits a defined crystal system. researchgate.netresearchgate.net It is common for such substituted imidazoles to crystallize in centrosymmetric space groups like P2₁/c or non-centrosymmetric groups depending on the substitution pattern. iucr.orgnsf.gov The determination of the unit cell parameters (a, b, c, α, β, γ) and space group is the first step in a complete structural analysis. researchgate.netnih.gov

Table 3: Example Crystallographic Data for an Analogous N-Aryl Imidazole
ParameterExample Value (for 1-(2,6-diisopropylphenyl)-1H-imidazole) nsf.gov
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.129(3)
b (Å)16.518(4)
c (Å)9.176(2)
β (°)110.199(10)
Volume (ų)1441.1(6)
Z (molecules/unit cell)4

Analysis of Intermolecular Interactions (e.g., C-H...O, C-H...N, C-H...π, π-π stacking)

The crystal packing of this compound is expected to be stabilized by a network of weak intermolecular interactions. rsc.orgnih.gov The presence of the dimethoxyphenyl and imidazole rings, along with methoxy groups, provides multiple sites for such interactions.

C-H...O Interactions: The oxygen atoms of the two methoxy groups are potent hydrogen bond acceptors. They can form C-H...O interactions with C-H donors from the imidazole or phenyl rings of neighboring molecules, playing a significant role in the supramolecular assembly. cardiff.ac.uk

C-H...N Interactions: The unprotonated N3 atom of the imidazole ring is a good hydrogen bond acceptor and can participate in C-H...N interactions with aromatic C-H groups of adjacent molecules. iucr.orgnih.gov

π-π Stacking: The electron-rich imidazole and dimethoxyphenyl rings can engage in π-π stacking interactions. These can occur in either a face-to-face or an offset (slipped-stack) arrangement, with centroid-to-centroid distances typically in the range of 3.5 to 4.0 Å. nih.gov

C-H...π Interactions: In this type of interaction, a C-H bond from one molecule points towards the face of an aromatic ring on an adjacent molecule. Both the imidazole and phenyl rings can act as the π-system acceptor. nih.gov

These interactions collectively guide the formation of a stable, three-dimensional crystal lattice.

Correlation of Experimental and Theoretical Structural Parameters

To gain deeper insight into the molecule's conformational preferences and electronic structure, experimental data from X-ray diffraction is often correlated with theoretical calculations, primarily using Density Functional Theory (DFT). nih.govorientjchem.org DFT methods can predict geometric parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net

A key parameter in N-aryl imidazoles is the dihedral angle between the mean planes of the imidazole and phenyl rings. iucr.orgnih.gov This angle is a result of the balance between steric hindrance from the ortho-substituent (a methoxy group in this case) and electronic conjugation effects. Experimental values from X-ray studies on similar compounds range from nearly coplanar to highly twisted (over 80°). iucr.orgnsf.gov Comparing the experimentally determined angle with the one calculated via DFT helps validate the chosen theoretical model and level of theory. Discrepancies between the gas-phase theoretical model and the solid-state experimental structure can often be explained by the influence of the intermolecular interactions discussed in section 3.2.2. nih.govacs.org

Table 4: Hypothetical Correlation of Experimental and Theoretical Parameters
Structural ParameterExperimental (X-ray)Theoretical (DFT/B3LYP)
C-N Bond Length (Phenyl-Imidazole)Value from experimentCalculated value
C-O Bond Length (Methoxy)Value from experimentCalculated value
Dihedral Angle (Phenyl-Imidazole)Value from experimentCalculated value

Structure Activity Relationship Sar Investigations of 1 2,4 Dimethoxyphenyl 1h Imidazole Derivatives

Elucidation of Key Pharmacophoric Features within the Imidazole (B134444) Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry due to its unique structural and electronic properties. researchgate.netresearchgate.net It is a five-membered aromatic heterocycle containing two nitrogen atoms, which can act as both proton donors and acceptors, enabling diverse interactions with biological macromolecules. researchgate.netnih.gov The electron-rich nature of the imidazole ring allows it to participate in various non-covalent interactions, including hydrogen bonding, metal coordination, and pi-pi stacking, which are crucial for binding to enzymes and receptors. nih.gov

The imidazole nucleus is a fundamental component of many biologically active compounds, including natural products like histidine and purines, as well as a wide array of synthetic drugs. researchgate.net Its ability to serve as a bioisostere for other functional groups and its favorable pharmacokinetic properties, such as improved solubility and bioavailability, make it an attractive component in drug design. researchgate.net

In the context of antifungal agents, a key pharmacophoric feature of the imidazole scaffold is the unsubstituted N-3 nitrogen atom. This nitrogen atom is crucial for the primary mechanism of action of many azole antifungals, which involves the inhibition of cytochrome P450-dependent enzymes like lanosterol (B1674476) 14α-demethylase. The N-3 nitrogen coordinates to the heme iron atom within the enzyme's active site, disrupting ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane. Studies on related phenyl-imidazole derivatives have shown that substitution at the N-1 position is generally not tolerated for this type of activity, as it prevents the necessary coordination with the heme iron. nih.gov

Impact of Dimethoxyphenyl Moiety Position and Substitution Patterns on Biological Activity

The 2,4-dimethoxyphenyl group attached to the N-1 position of the imidazole ring plays a significant role in defining the biological activity profile of the entire molecule. The position and nature of the substituents on this phenyl ring can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.

The methoxy (B1213986) groups (-OCH3) are strong electron-donating groups that can affect the electronic distribution of the phenyl ring and, by extension, the entire molecule. This can influence the compound's ability to participate in electronic interactions with its biological target. The positions of these methoxy groups are critical. For instance, in a series of imidazothiazole-benzimidazole derivatives, a 4-methoxy substitution on a phenyl ring was found to be generally associated with high activity against the A549 cancer cell line. nih.gov This suggests that the electronic and steric effects of a methoxy group at the para position can be favorable for certain biological activities.

The following table summarizes the impact of phenyl ring substitutions on the activity of related imidazole derivatives, providing insights into how the 2,4-dimethoxy pattern might contribute to the biological profile.

Compound Class Substitution Pattern on Phenyl Ring Observed Impact on Biological Activity
Imidazothiazole-benzimidazoles nih.gov4-methoxyGenerally high activity against A549 cancer cells.
Phenyl-imidazole IDO inhibitors nih.gov2- or 3-hydroxyPredicted to form hydrogen bonds with S167 in the active site.
Phenyl-imidazole IDO inhibitors nih.gov3- or 4-thiolSuggested to interact with C129 in the active site.
5-phenyl-1-phenylamino-1H-imidazoles nih.govElectron-withdrawing groups at para-position of 1-phenylamino ringUnfavorable for cytotoxicity.

These findings highlight that both the electronic nature (electron-donating vs. electron-withdrawing) and the position of the substituents on the phenyl ring are critical determinants of biological activity. The 2,4-dimethoxy substitution in 1-(2,4-dimethoxyphenyl)-1H-imidazole likely confers a specific combination of steric bulk and electronic properties that are tailored for a particular biological target.

Influence of Substituents on the 1H-Imidazole Nitrogen and Other Positions

Substitutions on the 1H-imidazole ring itself, at the nitrogen atoms and the carbon atoms (C-2, C-4, and C-5), are a key strategy for modulating the pharmacological profile of imidazole-based compounds.

As previously mentioned, for antifungal activity targeting cytochrome P450, the N-1 nitrogen of the imidazole ring must be unsubstituted to allow for coordination with the heme iron. nih.gov However, for other biological targets, substitution at the N-1 position is not only tolerated but can be essential for activity. In a study of indoleamine 2,3-dioxygenase (IDO) inhibitors, substitution at the N-1 position of 4-phenyl-imidazole with methyl or benzyl (B1604629) groups led to a loss of activity, confirming the necessity of an unsubstituted N-1 for heme binding in that specific context. nih.gov Conversely, in a different class of anticancer agents, the presence of an aromatic ring on the imidazole nitrogen atom was associated with potent antiproliferative activities. nih.gov This underscores that the role of the N-1 substituent is highly dependent on the specific biological target and mechanism of action.

Substitutions at other positions on the imidazole ring also have a profound impact. For example, in the same study on IDO inhibitors, substitution at the N-3 position with a benzyl group was well-tolerated and resulted in a compound with potency similar to the unsubstituted parent compound. nih.gov This indicates that for certain targets, the N-3 position is a viable point for modification to enhance properties like solubility or to introduce additional binding interactions.

The following table illustrates the influence of substituents at various positions on the imidazole ring in different classes of compounds.

Compound Class Position of Substitution Substituent Effect on Activity
4-Phenyl-imidazole IDO inhibitors nih.govN-1Methyl, BenzylLoss of activity
4-Phenyl-imidazole IDO inhibitors nih.govN-3BenzylActivity maintained
Anticancer Imidazoles nih.govN-1Aliphatic groupLoss of activity
Anticancer Imidazoles nih.govN-1Aromatic ringPotent activity
5-phenyl-1-phenylamino-1H-imidazoles nih.govC-2ThiolDecreased cytotoxicity

These examples demonstrate that a deep understanding of the target's binding site is crucial for designing effective imidazole-based drugs. The steric and electronic properties of substituents at each position of the imidazole ring must be carefully considered to optimize interactions with the target and achieve the desired biological effect.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable tools in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the physicochemical properties that govern a molecule's therapeutic effect. nih.gov

For this compound derivatives, QSAR methodologies can be applied to systematically explore the impact of various structural modifications. A typical QSAR study involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., Hammett sigma), hydrophobic (e.g., logP), steric (e.g., molar refractivity), and topological properties. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced techniques like Genetic Function Approximation (GFA) and k-Nearest Neighbor (kNN), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govjapsonline.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal (e.g., leave-one-out cross-validation) and external validation (using a separate test set of compounds). nih.gov

While specific QSAR studies on this compound derivatives were not found in the provided search results, studies on related structures like 5-phenyl-1-phenylamino-1H-imidazole and other heterocyclic compounds provide a framework for how such an analysis could be conducted. For instance, a QSAR study on anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives revealed that the cytotoxicity was influenced by the electronic properties of substituents on the phenyl ring and the lipophilicity of substituents on the 5-phenyl ring. nih.gov Another QSAR study on antifungal gemini (B1671429) imidazolium (B1220033) surfactants highlighted the importance of certain physicochemical parameters in predicting their activity against Candida albicans. japsonline.com

The insights gained from a QSAR model for this compound derivatives could guide the synthesis of new analogs with enhanced potency and a more favorable pharmacokinetic profile, thereby accelerating the drug discovery process.

Mechanistic Investigations of Biological Activity of 1 2,4 Dimethoxyphenyl 1h Imidazole Analogs

Enzyme Inhibition Studies

The structural motif of 1-(2,4-Dimethoxyphenyl)-1H-imidazole serves as a versatile scaffold for the design of potent and selective enzyme inhibitors. Researchers have explored modifications of this core structure to target a range of enzymes implicated in diseases from viral infections to cancer and inflammation.

SARS-CoV-2 3CLpro Enzyme Inhibition

The 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. A study exploring asymmetric imidazole-4,5-dicarboxamide derivatives, which are analogs of the core imidazole (B134444) structure, has shown promising inhibitory activity against this enzyme. mdpi.com One particular derivative, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide, demonstrated the highest potency with a half-maximal inhibitory concentration (IC50) of 4.79 ± 1.37 μM. mdpi.com This finding highlights the potential of the imidazole scaffold in the development of novel anti-COVID-19 therapeutics. mdpi.com

Further research into naturally occurring compounds has also identified inhibitors of SARS-CoV-2 3CLpro. For instance, various plant polyphenols have shown inhibitory potential. rsc.orgnih.gov While not direct analogs of this compound, these studies underscore the broad interest in finding effective 3CLpro inhibitors.

Table 1: SARS-CoV-2 3CLpro Inhibition by Imidazole Analogs

Compound IC50 (µM) Reference
N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide 4.79 ± 1.37 mdpi.com
Ebselen (Reference) 0.04 ± 0.013 mdpi.com

Cyclooxygenase (COX-2) and Myeloperoxidase (MPO) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. nih.gov The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs. ekb.eg While direct studies on this compound analogs as COX-2 inhibitors are not extensively documented in the provided results, the broader class of 1,2-disubstituted imidazoles has been investigated for COX-1 and COX-2 inhibition. nih.gov These studies indicate that a substituted phenyl ring at position 1 of the imidazole core can lead to selective COX inhibition, suggesting a potential avenue for designing specific inhibitors based on the this compound scaffold. nih.gov

Myeloperoxidase (MPO) is another enzyme involved in inflammation and oxidative stress, particularly in cardiovascular diseases. nih.govulb.ac.be A novel MPO inhibitor, PF-1355, which contains a dimethoxyphenyl group, has been shown to be highly effective. Specifically, 2-[6-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl]acetamide demonstrated a half-maximal inhibitory concentration (IC50) of 0.56 μmol/l against purified human MPO. nih.gov Another study on the MPO inhibitor AZM198 showed therapeutic levels corresponding to 95% MPO inhibition in an obese/hypertensive mouse model. nih.gov These findings suggest that the dimethoxyphenyl moiety is a valuable component in the design of potent MPO inhibitors.

Table 2: Inhibition of Inflammatory Enzymes by Related Compounds

Enzyme Compound IC50 Reference
Myeloperoxidase (human) PF-1355 (2-[6-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl]acetamide) 0.56 µmol/l nih.gov

Thromboxane (B8750289) Synthase Inhibition

Thromboxane synthase is an enzyme responsible for the production of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction. Inhibitors of this enzyme are of interest for the treatment of cardiovascular diseases. Studies on N-[(1H-imidazol-1-yl)alkyl] derivatives have shown significant thromboxane synthetase inhibitory activity. nih.govnih.gov For instance, certain N-[(1H-imidazol-1-yl)alkyl]quinazoline-2,4(1H,3H]-diones were found to be selective enzyme inhibitors, with potency at least equivalent to the standard drug dazoxiben (B1663000). nih.gov One compound from this series was 100 to 1000 times more potent than dazoxiben in inhibiting thromboxane formation. nih.gov Although these are not direct analogs of this compound, they demonstrate the effectiveness of the imidazole core in targeting this enzyme.

Tubulin Polymerization Inhibition

Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. Inhibitors of tubulin polymerization are effective anticancer agents. A variety of imidazole-containing compounds have been investigated for their ability to inhibit tubulin polymerization. mdpi.comnih.govnih.gov For example, a series of 1-(diarylmethyl)-1H-imidazoles were designed as hybrid molecules and showed potent antiproliferative activity by inhibiting tubulin polymerization. mdpi.com Another study on new pyrrole (B145914) derivatives, which can be considered analogs of the imidazole ring system, identified compounds that potently inhibited tubulin polymerization with IC50 values in the low micromolar range. nih.gov Specifically, derivatives with a 1-phenyl group showed strong inhibition. nih.gov

Table 3: Tubulin Polymerization Inhibition by Imidazole and Analog Compounds

Compound Class/Derivative IC50 (µM) Reference
Pyrrole derivative 4 1.5 nih.gov
Pyrrole derivative 28 0.86 nih.gov
Pyrrole derivative 34 0.90 nih.gov
Indole-1,2,4-triazole scaffold (25a) 2.1 ± 0.12 nih.gov
Imidazopyridine derivative 6 6.1 ± 0.1 rsc.org

Topoisomerase I Inhibition

Topoisomerase I is an enzyme that relaxes DNA supercoiling during replication and transcription, and its inhibitors are used as anticancer drugs. A novel benzimidazole (B57391) derivative, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o), has demonstrated excellent cytotoxicity against cancer cell lines, with molecular docking studies suggesting it accommodates well within the pocket of topoisomerase IIα-DNA. nih.gov While this study focused on Topoisomerase IIα, the structural similarity of the benzimidazole core to imidazole suggests potential for Topoisomerase I inhibition as well. Another study on a 3,4-dimethoxyphenyl bis-benzimidazole compound, DMA, showed that it preferentially targeted E. coli topoisomerase I over human topoisomerase I. nih.gov

Table 4: Cytotoxicity of a Benzimidazole Analog with a Dimethoxyphenyl Moiety

Compound Cell Line IC50 (µM) Reference
N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) A549 (Lung Carcinoma) 0.15 ± 0.01 nih.gov
N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) SW480 (Colon Adenocarcinoma) 3.68 ± 0.59 nih.gov

Tyrosine Kinase Inhibition

Tyrosine kinases are a large family of enzymes that play a fundamental role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, tyrosine kinase inhibitors are a major class of targeted cancer therapies. doi.orgmdpi.com Several studies have explored imidazole and benzimidazole derivatives as potent tyrosine kinase inhibitors. For instance, a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range. mdpi.com Two compounds from this series, 6h and 6i, were identified as potent inhibitors of key kinases like EGFR, HER2, and CDK2. mdpi.com Another study on anilinodialkoxyquinazolines, which can be considered structurally related to the dimethoxyphenyl imidazole scaffold, showed potent inhibition of EGFR tyrosine phosphorylation with IC50 values in the nanomolar range. doi.org

Table 5: Tyrosine Kinase Inhibition by Benzimidazole Analogs

Compound Target Kinase(s) IC50 Reference
Benzimidazole hybrid 6h EGFR, HER2, CDK2 Not specified mdpi.com
Benzimidazole hybrid 6i EGFR, HER2, CDK2 Not specified mdpi.com
4-(3'-chloroanilino)-6,7-dimethoxyquinazoline EGFR 0.8-20 nM (for the series) doi.org

Trypanothione (B104310) Reductase Protein Interaction

Trypanothione reductase (TR) is a crucial enzyme for the survival of trypanosomatid parasites, such as Leishmania and Trypanosoma, which are responsible for diseases like leishmaniasis and sleeping sickness. mdpi.comfrontiersin.org This enzyme is central to the parasite's unique thiol-based redox system, which protects it from oxidative stress generated by the host's immune response. frontiersin.org The trypanothione system is absent in humans, where the analogous functions are performed by glutathione (B108866) reductase (GR), making TR an attractive and specific target for antiparasitic drug development. mdpi.comfrontiersin.orgmdpi.com

The enzyme's function relies on the transfer of electrons from NADPH to its FAD cofactor and then to the catalytic cysteine residues, which in turn reduce the substrate, trypanothione disulfide (TS₂). mdpi.comnih.gov Inhibition of TR disrupts this vital antioxidant defense mechanism, leading to parasite death.

While extensive research has focused on identifying TR inhibitors, and various compound classes, including those with imidazole cores, have been explored, specific data on the direct interaction of this compound with Trypanothione Reductase is not prominently available in the current scientific literature. However, the broader family of imidazole-containing compounds has been a subject of interest in this area. For instance, computational studies have utilized imidazole fragments to probe potential binding pockets within the enzyme, suggesting the relevance of this chemical moiety in designing new inhibitors. nih.gov The exploration of diverse chemical scaffolds that can bind to either the trypanothione or the NADPH binding sites of the enzyme remains an active area of research for developing novel treatments against trypanosomatid infections. mdpi.comnih.gov

Interaction with Cellular Targets and Pathways

Microtubules are essential components of the eukaryotic cytoskeleton, playing critical roles in cell division, structure, and intracellular transport. Their dynamic assembly and disassembly are vital for the formation of the mitotic spindle during mitosis. Disruption of microtubule function is a well-established mechanism for anticancer drugs.

While the broader class of imidazole-containing compounds, particularly benzimidazoles, has been shown to interfere with microtubule polymerization, specific studies detailing the direct effects of this compound on microtubule function are not extensively documented in the available literature. For example, the anthelmintic drug fenbendazole, which has a benzimidazole core, has been shown to induce defects in microtubule structure in canine melanoma cells, leading to mitotic arrest. escholarship.org This suggests that imidazole-based scaffolds have the potential to act as microtubule-disrupting agents. However, further investigation is required to determine if this compound shares this mechanism of action.

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Inducing cell cycle arrest, particularly at the G2/M or S phases, is a key strategy for many chemotherapeutic agents as it can prevent cancer cells from dividing and can trigger apoptosis (programmed cell death). researchgate.netnih.gov

Direct research on the effect of this compound on cell cycle progression is limited. However, recent studies on a structurally related benzimidazole derivative, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (Compound 5o) , which contains the same 2,4-dimethoxyphenyl group, have provided significant insights. This compound demonstrated potent cytotoxic activity against the A549 human lung carcinoma cell line and was found to induce cell cycle arrest at the S phase. nih.gov

Table 1: Cytotoxic Activity of Compound 5o and Standard Drugs

Compound IC₅₀ (μM) vs. A549 Cells IC₅₀ (μM) vs. SW480 Cells
Compound 5o 0.15 ± 0.01 3.68 ± 0.59
Cisplatin (B142131) 5.77 ± 1.60 Not Reported
Doxorubicin (B1662922) 0.46 ± 0.02 Not Reported
Etoposide (B1684455) 9.44 ± 1.98 Not Reported

Data sourced from a 2024 study on novel benzimidazole derivatives. nih.gov

The investigation revealed that Compound 5o's ability to halt the cell cycle progression in A549 cells is a critical component of its anticancer mechanism, ultimately leading to apoptosis. nih.gov While these findings are for a more complex analog, they highlight the potential of the 2,4-dimethoxyphenyl moiety, when incorporated into a benzimidazole scaffold, to contribute to significant cell cycle-related anticancer activity.

In Vitro Metabolism Studies (Relevant for Lead Optimization)

In vitro metabolism studies are a cornerstone of modern drug discovery and lead optimization. researchgate.netoncotarget.com These studies aim to predict how a drug candidate will be absorbed, distributed, metabolized, and excreted (ADME) in the body. youtube.com Understanding a compound's metabolic stability and identifying its metabolic pathways are crucial for improving its pharmacokinetic properties, reducing potential toxicity, and ensuring its efficacy. frontiersin.orgeuropa.eu

The primary tools for these investigations include subcellular fractions like liver microsomes, which contain key drug-metabolizing enzymes such as cytochrome P450s (CYPs), and intact cells like hepatocytes. youtube.comfrontiersin.orgeuropa.eu These systems are used to determine a compound's intrinsic clearance, identify its major metabolites, and assess the risk of drug-drug interactions. oncotarget.comyoutube.com For example, identifying metabolic "soft spots"—positions on the molecule that are susceptible to rapid metabolism—allows medicinal chemists to make structural modifications to enhance the compound's stability and half-life. frontiersin.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net DFT has been widely applied to predict and investigate the properties of various molecules. This section details the application of DFT to elucidate the structural and electronic characteristics of this compound and its analogs.

Optimization of Molecular Structure

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, corresponding to a minimum on the potential energy surface. For imidazole derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311G(d,p), are employed to determine key structural parameters. researchgate.net These calculations provide precise values for bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Structural Parameters for Imidazole Derivatives

Parameter Typical Value (Å or °)
C-N (imidazole ring) 1.3 - 1.4
C-C (imidazole ring) 1.35 - 1.45
C-N (imidazole-phenyl) 1.4 - 1.5
C-O (methoxy group) 1.35 - 1.4
C-N-C (angle) 105 - 110

Note: These are typical value ranges for imidazole derivatives and may not represent the exact values for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. malayajournal.orgacadpubl.eu A smaller energy gap generally implies higher reactivity and lower kinetic stability. malayajournal.orgacadpubl.eu

In many imidazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl ring, while the LUMO is distributed over the imidazole ring. malayajournal.orgacadpubl.eu For instance, in 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO is spread over the imidazole and phenyl rings, while the LUMO is located on the imidazole and chloro-substituted phenyl ring. malayajournal.orgacadpubl.eu The calculated HOMO-LUMO energy gap for this compound was found to be 4.0106 eV, indicating good chemical stability. malayajournal.orgacadpubl.eu

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Representative Imidazole Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole -5.2822 -1.2715 4.0106

Data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole sourced from malayajournal.orgacadpubl.eu. Data for 2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole sourced from researchgate.net.

Calculation of Reorganization Energy (Electron Transport Properties)

The reorganization energy (λ) is a critical parameter in the theory of electron transfer reactions, representing the energy required to distort the geometries of the reactant and the surrounding solvent molecules from their equilibrium configurations to that of the transition state. nih.gov A lower reorganization energy facilitates faster electron transfer. nih.gov This is particularly relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs), where efficient charge transport is essential.

For a related compound, 2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole, the electron reorganization energy (λe) was calculated to be a relatively low value of 0.373 eV. researchgate.net This suggests that such compounds could be effective electron transport materials. The calculation of reorganization energy typically involves optimizing the geometry of the molecule in both its neutral and charged states.

Molecular Electrostatic Potential (MEP) Studies

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. researchgate.netnih.gov

For imidazole derivatives, the negative potential is typically localized around the nitrogen atoms of the imidazole ring and any oxygen atoms, such as those in the methoxy (B1213986) groups. researchgate.net The positive potential is generally found around the hydrogen atoms. researchgate.net MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and plays a crucial role in drug-receptor interactions. researchgate.net

Reduced Density Gradient Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.net The method is based on the electron density and its gradient. The RDG is plotted against the sign of the second eigenvalue of the electron density Hessian matrix multiplied by the electron density, which allows for the differentiation of various interaction types.

This analysis provides a graphical representation of interaction regions within a molecule and between molecules. For instance, in a study of an imidazole derivative, Hirshfeld surface and RDG analyses were used to explore intermolecular interactions that contribute to the stability of the crystal packing. physchemres.org

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Organic molecules with extended π-conjugated systems and significant charge transfer characteristics often exhibit large NLO responses. The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using DFT methods.

For several imidazole derivatives, DFT calculations have shown promising NLO properties. For example, the computed first hyperpolarizability of 2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole was found to be four times higher than that of the standard NLO material urea (B33335). researchgate.net Similarly, a study on 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol revealed a significant NLO response, which was attributed to a low HOMO-LUMO gap and a large dipole moment. semanticscholar.org

Table 3: Calculated First Hyperpolarizability (β) for Representative Imidazole Derivatives

Compound β (esu)
2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole 1.40023 x 10⁻³⁰

Data for 2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole sourced from researchgate.net. The specific value for 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol was not provided in the abstract, but the study confirmed significant NLO properties. semanticscholar.org

Biological Activities of 1 2,4 Dimethoxyphenyl 1h Imidazole Derivatives in Vitro and Preclinical Studies

Antimicrobial Activity

The imidazole (B134444) nucleus is a well-established pharmacophore in antimicrobial agents. nih.govjapsonline.com However, specific research focusing exclusively on the antimicrobial effects of 1-(2,4-Dimethoxyphenyl)-1H-imidazole and its direct derivatives is limited in the available scientific literature. Studies on structurally related compounds containing methoxyphenyl and imidazole moieties provide some insight into the potential of this chemical class.

Antibacterial Efficacy (Gram-positive and Gram-negative strains)

Direct studies detailing the antibacterial efficacy of this compound derivatives against specific Gram-positive and Gram-negative bacteria were not prominently found in the reviewed literature. However, research on related structures offers some context. For instance, a series of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives were synthesized and evaluated for their in-vitro antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net Within this series, compounds featuring specific substitutions, such as 3c, 3f, and 3h, demonstrated significant activity with a Minimum Inhibitory Concentration (MIC) value of 15.62 μg/mL. researchgate.net Another study on 2-(4-methoxyphenyl)-4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole investigated its effect against bacteria including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, indicating the broader interest in methoxyphenyl-imidazole scaffolds as potential antibacterial agents. researchgate.net It is important to note these compounds are structurally distinct from this compound.

Antifungal Efficacy (e.g., Candida albicans, Candida parapsilosis, Candida krusei)

The imidazole scaffold is a cornerstone of many clinically used antifungal drugs. nih.gov While specific data on the antifungal activity of this compound is scarce, studies on analogous compounds have been conducted. For example, the aforementioned 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives were also tested against the fungal pathogen Candida albicans. researchgate.net Compounds 3c and 3f from this series showed notable antifungal activity, with a MIC value of 15.62 μg/mL. researchgate.net Additionally, a study was conducted on 1-(2,4-dihydroxythiobenzoyl)imidazoles, which showed potent activity against various Candida species, including azole-resistant strains. nih.gov Although these compounds feature a dihydroxy- substitution rather than dimethoxy-, the findings highlight the potential of substituted phenyl-imidazole structures as antifungal leads. nih.gov

Antiviral Activity

Imidazole derivatives have been a subject of interest in the search for new antiviral agents due to their diverse mechanisms of action. nih.gov

Inhibition of SARS-CoV-2 (Ancestral and Delta Variants)

There is a lack of specific preclinical studies evaluating the direct inhibitory effects of this compound or its derivatives against SARS-CoV-2 variants. However, the broader class of imidazole derivatives has been explored as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.govnih.gov Computational docking studies have been performed on various imidazole-based compounds to assess their binding affinity to the active site of the viral protease. nih.govnih.gov These theoretical studies suggest that the imidazole scaffold could be a valuable starting point for developing novel antiviral treatments for COVID-19, though experimental validation for the specific this compound structure is not yet available. nih.gov

Anticancer and Antiproliferative Activity

The development of imidazole-containing compounds as anticancer agents is an active area of research, with several derivatives showing promise by targeting various cellular mechanisms involved in cancer progression. nih.govnih.gov

Evaluation against Cancer Cell Lines

Significant findings have been reported for a benzimidazole (B57391) derivative incorporating the 2,4-dimethoxyphenyl group. Specifically, the compound N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) was synthesized and evaluated for its cytotoxic activity against human cancer cell lines. nih.govresearchgate.netrsc.org

In vitro studies using the MTT assay demonstrated that this compound exhibits potent cytotoxicity. nih.govrsc.org Against the A549 human lung carcinoma cell line, compound 5o showed an exceptionally low IC₅₀ value of 0.15 ± 0.01 μM. nih.govresearchgate.net Its activity was also significant against the SW480 human colon adenocarcinoma cell line, with an IC₅₀ value of 3.68 ± 0.59 μM. nih.govresearchgate.net

The potency of compound 5o was found to be substantially greater than that of several standard chemotherapy drugs. nih.gov For the A549 cell line, it was 38.5-fold more cytotoxic than cisplatin (B142131) (IC₅₀ = 5.77 ± 1.60 μM), 62.9-fold more potent than etoposide (B1684455) (IC₅₀ = 9.44 ± 1.98 μM), and 3.1-fold superior to doxorubicin (B1662922) (IC₅₀ = 0.46 ± 0.02 μM). nih.govrsc.org Furthermore, the compound displayed high selectivity, showing low toxicity against the normal human lung fibroblast cell line (MRC-5). nih.govrsc.org Further mechanistic studies revealed that compound 5o induced apoptosis and caused cell cycle arrest at the S phase in A549 cells. nih.govrsc.org

Table 1: Cytotoxic Activity (IC₅₀, μM) of Compound 5o Against Human Cancer Cell Lines

Compound A549 (Lung Carcinoma) SW480 (Colon Adenocarcinoma)
N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) 0.15 ± 0.01 3.68 ± 0.59
Cisplatin (Standard) 5.77 ± 1.60 -
Etoposide (Standard) 9.44 ± 1.98 -
Doxorubicin (Standard) 0.46 ± 0.02 -

Data sourced from references nih.govresearchgate.netrsc.org.

Anti-inflammatory and Analgesic Activity

While the imidazole nucleus is a core component of various compounds tested for anti-inflammatory and pain-relieving properties, specific preclinical studies on derivatives of this compound are not documented. Research on other imidazole derivatives has shown that modifications to the imidazole ring system can lead to significant anti-inflammatory and analgesic effects. For instance, studies on different series of 1,2,4,5-tetrasubstituted imidazoles have identified compounds with potent activity, sometimes comparable to standard drugs like diclofenac. nih.govnih.gov These activities are often evaluated using models such as carrageenan-induced paw edema for inflammation and hot plate tests for analgesia. nih.gov However, without direct studies, the potential of the 1-(2,4-dimethoxyphenyl) moiety to influence this activity remains speculative.

Antitubercular Activity

The imidazole ring is a key feature in several compounds investigated for their action against Mycobacterium tuberculosis. nih.govresearchgate.netnih.gov Notably, the approved anti-tuberculosis drug Delamanid is a nitro-imidazole derivative, highlighting the scaffold's importance in this therapeutic area. nih.gov Various research efforts have focused on synthesizing and evaluating different imidazole-containing molecules, including imidazo[1,2-a]pyridines and other complex heterocyclic systems, which have shown promising minimum inhibitory concentrations (MICs) against the H37Rv strain of M. tuberculosis. nih.govnih.gov Despite the broad interest in imidazoles as antitubercular agents, there are no specific published in vitro or preclinical studies focusing on the antimycobacterial activity of derivatives from the this compound scaffold.

Antileishmanial Activity

The search for new, effective, and less toxic treatments for leishmaniasis has led to the investigation of numerous heterocyclic compounds, including those with an imidazole core. nih.gov Leishmaniasis is a parasitic disease for which current therapies have significant limitations. nih.gov Studies have demonstrated that certain benzimidazole and other imidazole-related derivatives can inhibit the growth of Leishmania species, such as L. major and L. mexicana, both in promastigote and amastigote stages. nih.govnih.gov The mechanism of action for some of these compounds involves disrupting critical parasite functions. nih.gov Nevertheless, a review of the available scientific literature reveals a lack of studies specifically evaluating this compound derivatives for their antileishmanial potential.

Antioxidant Activity

Many imidazole derivatives have been synthesized and evaluated for their ability to scavenge free radicals, a key aspect of antioxidant activity. researchgate.netjclmm.comcentralasianstudies.org Common methods to assess this property include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures a compound's ability to donate a hydrogen atom or electron. mdpi.comnih.gov Research on various substituted imidazoles and benzimidazoles has identified compounds with significant antioxidant potential, sometimes linked to the presence of phenolic or other electron-rich functional groups. nih.govmdpi.com These findings suggest that the imidazole scaffold can be a good basis for designing antioxidants. However, there is no specific research data available on the antioxidant properties of this compound derivatives, and therefore their capacity in this regard has not been scientifically established.

Future Research Directions and Unexplored Avenues for 1 2,4 Dimethoxyphenyl 1h Imidazole

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

While general methods for imidazole (B134444) synthesis are well-established, future research should focus on developing novel, efficient, and sustainable synthetic routes specifically tailored for 1-(2,4-Dimethoxyphenyl)-1H-imidazole and its derivatives. Current methods for synthesizing substituted imidazoles often involve multi-step procedures, harsh reaction conditions, or the use of hazardous reagents. For instance, a common route involves heating a bromoacetyl derivative with formamide (B127407) at high temperatures. nih.gov Another approach uses potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). nih.gov

Future efforts should aim to incorporate green chemistry principles. This includes the use of water as a solvent, employing catalytic systems such as copper nanoparticles, and developing one-pot, multi-component reactions to improve atom economy and reduce waste. biolmolchem.com The development of methodologies using milder conditions and simpler purification procedures, as has been achieved for other imidazole derivatives like N-cyano-1H-imidazole-4-carboxamides, would represent a significant advancement. nih.gov A comparative overview of potential synthetic strategies that could be optimized for this compound is presented below.

Table 1: Comparison of Synthetic Methodologies for Imidazole Derivatives

Synthetic Method Key Reactants/Catalysts Typical Conditions Potential Advantages for Synthesis Source
Formamide-based Synthesis Bromoacetyl derivative, Formamide High Temperature (170–180 °C) General applicability for imidazole core formation. nih.gov
Base-mediated Synthesis Imidazole precursor, Allyl bromide, KOH/DMSO Room Temperature Milder temperature conditions. nih.gov
Copper-catalyzed MCR Benzoin, Urea (B33335), Benzyl (B1604629) bromide, CuCl₂ Room Temperature, Water High efficiency, green solvent, one-pot reaction. biolmolchem.com

By exploring these and other modern synthetic strategies, researchers can develop more economically viable and environmentally friendly processes for producing this compound, facilitating its availability for broader scientific study.

Comprehensive Investigation of Mechanism of Action at the Molecular Level

The biological activities of imidazole compounds are diverse, stemming from their ability to interact with a multitude of molecular targets. However, the specific mechanism of action for this compound remains largely uninvestigated. Imidazole derivatives are known to function as tubulin polymerization inhibitors, kinase inhibitors, and modulators of other key cellular proteins. nih.govnih.gov For example, certain imidazole-containing drugs target microtubules, which are crucial for cancer cell proliferation. nih.gov Others have been identified as inhibitors of specific enzymes like indoleamine 2,3-dioxygenase (IDO) or kinases such as ErbB4 and BRAF. nih.govnih.gov

Future research must undertake a comprehensive investigation to elucidate how this compound exerts its biological effects at the molecular level. This would involve a combination of techniques, including:

Enzyme Inhibition Assays: To screen for activity against a panel of known drug targets, particularly kinases and metabolic enzymes.

Cell-Based Assays: To determine its effects on specific cellular pathways, such as cell cycle progression, apoptosis, and signal transduction.

Proteomics and Transcriptomics: To identify changes in protein and gene expression in response to treatment, revealing potential novel targets and pathways.

Understanding the precise molecular mechanism is critical for its rational development as a therapeutic agent and for identifying potential biomarkers for its activity.

Exploration of New Biological Targets and Therapeutic Applications

The structural features of this compound, particularly the dimethoxyphenyl moiety, suggest several promising therapeutic applications that warrant exploration. Related compounds, such as 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine (B8797657) analogues, have shown potent antiproliferative activities. nih.gov This strongly suggests that this compound should be investigated as a potential anticancer agent.

Beyond oncology, the imidazole scaffold is present in drugs with anti-inflammatory, antifungal, and neuroprotective properties. biolmolchem.comnih.govnih.gov For instance, imidazole-linked heterocycles are being explored for the treatment of Alzheimer's disease by modulating imidazoline (B1206853) I2 receptors. nih.gov A systematic screening of this compound against a broad range of biological targets could uncover entirely new therapeutic opportunities.

Table 2: Potential Biological Targets for Imidazole-Based Compounds

Target Class Specific Example(s) Potential Therapeutic Area Source(s)
Cytoskeletal Proteins α- and β-tubulin Cancer nih.gov
Kinases VEGFR-2, EGFR, BRAF, ErbB4 Cancer nih.govnih.gov
Metabolic Enzymes Indoleamine 2,3-dioxygenase (IDO) Cancer, Immuno-oncology nih.gov
Neuro-receptors Imidazoline I₂ Receptors Neurodegenerative Diseases (e.g., Alzheimer's) nih.gov

Future studies should prioritize evaluating the efficacy of this compound in preclinical models of cancer (such as breast, prostate, and brain cancer), neurodegenerative disorders, and infectious diseases. nih.gov

Advanced Computational Modeling for Predictive Design and Optimization

Advanced computational modeling offers a powerful toolkit for accelerating the drug discovery and development process. For this compound, computational approaches can be used to predict its properties, optimize its structure, and design novel analogues with enhanced activity and selectivity.

Key computational strategies to be employed include:

Molecular Docking: To predict the binding affinity and orientation of the compound within the active sites of potential biological targets. researchgate.net

Density Functional Theory (DFT) Calculations: To investigate the electronic properties, molecular structure, and vibrational frequencies, providing insights into its reactivity and stability. rsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: To build models that correlate structural features with biological activity, guiding the design of more potent derivatives. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To computationally screen for pharmacokinetic and toxicological properties early in the development process. researchgate.net

These in silico methods, when used in an integrated fashion with experimental validation, can significantly reduce the time and cost associated with bringing a new therapeutic agent to fruition. nih.gov

Table 3: Application of Computational Methods to Imidazole Derivatives

Computational Method Application/Objective Studied System Source
Molecular Docking Predict protein-ligand interactions, binding modes. Protein Tyrosine Kinase (2HCK), Peroxiredoxin (1HD2) researchgate.net
Density Functional Theory (DFT) Calculate HOMO/LUMO energy levels, investigate electronic properties. Imidazole-based Hole Transporting Material rsc.org
Molecular Dynamics (MD) Assess binding stability and fluctuations over time. TIM-3 Inhibitors nih.gov

Synergistic Effects with Existing Research Agents

A crucial and often overlooked area of research is the potential for synergistic interactions between a new chemical entity and existing drugs. Investigating the effects of this compound in combination with established therapeutic agents could reveal enhanced efficacy and potentially overcome drug resistance.

Future research should focus on:

Dual-Targeting Inhibitors: A more advanced approach involves designing hybrid molecules that incorporate the this compound scaffold with another pharmacophore to target two distinct biological pathways simultaneously. This strategy has been explored for creating dual tubulin-aromatase inhibitors. nih.gov

Modulation of Host Response: Some compounds can enhance the body's own defense mechanisms, such as the integrated stress response (ISR) to viral infections. www.saba.ye Investigating whether this compound can act as a host-response modulator could open up applications in treating infectious diseases, where it could be combined with direct-acting antivirals.

These studies are vital for positioning the compound within current treatment paradigms and exploring its full therapeutic potential.

Integration with Materials Science for Novel Applications (e.g., Electron-Transport Materials)

Beyond its biological potential, the unique electronic properties of the imidazole ring system make it an attractive candidate for applications in materials science. Imidazole derivatives have been successfully developed as both electron-transport materials (ETMs) and hole-transporting materials (HTMs) for use in advanced electronic devices. rsc.orglightpublishing.cn

The presence of the electron-donating 2,4-dimethoxyphenyl group in this compound suggests that it could possess favorable electronic characteristics. Future research in this area should include:

Characterization of Optoelectronic Properties: Measuring the HOMO/LUMO energy levels, electron mobility, and photophysical properties to assess its suitability for electronic applications.

Device Fabrication and Testing: Incorporating the compound into organic light-emitting diodes (OLEDs) or perovskite solar cells (PSCs) to evaluate its performance as an active layer component. rsc.orglightpublishing.cn Studies on related imidazole-based ETMs have shown they can reduce the driving voltage and increase the efficiency and lifetime of OLEDs. lightpublishing.cn

Polymer Functionalization: Exploring the use of this compound as a functional ligand in the design of solid-state polymer electrolytes for next-generation batteries. escholarship.org

This avenue of research could lead to the development of high-performance, low-cost materials for energy and electronics, representing a completely novel application space for this versatile molecule.

Table 4: Performance of Imidazole-Based Electron Transport Materials (ETMs) in OLEDs

Material Device Type Turn-on Voltage (V) Improvement vs. Standard (TPBi) Source
TRZ-PA-Dp Blue-light OLED 3.2 0.1 V reduction lightpublishing.cn
TRZ-PP-Dp Blue-light OLED 3.1 0.2 V reduction lightpublishing.cn
TRZ-PA-Dp Green-light OLED 2.2 0.2 V reduction lightpublishing.cn

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.